Cas no 113567-29-6 (4(1H)-Quinolinone,2,3-dihydro-2-phenyl-, (2R)-)

113567-29-6 structure
Nome do Produto:4(1H)-Quinolinone,2,3-dihydro-2-phenyl-, (2R)-
4(1H)-Quinolinone,2,3-dihydro-2-phenyl-, (2R)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 4(1H)-Quinolinone,2,3-dihydro-2-phenyl-, (2R)-
- 2-PHENYL-2,3-DIHYDRO-4-QUINOLONE
- (2R)-2-Phenyl-2,3-dihydro-4-quinolone
- (R)-2-PHENYL-2,3-DIHYDROQUINOLIN-4(1H)-ONE
- A882345
- 2,3-Dihydro-2-phenyl-4(1H)-quinolinone
- SCHEMBL1501991
- PUCZUBFZQVSURB-UHFFFAOYSA-N
- 2-phenyl-2,3-dihydro-4(1H)-quinolinone
- 2-phenyl-2,3-dihydro-1H-quinolin-4-one
- DTXSID301317867
- 2-Phenyl-2,3-dihydroquinolin-4(1H)-one
- BDBM50472200
- FS-2774
- Azaflavanone
- FT-0743203
- Aza-flavanone
- FT-0645902
- 2,3-dihydro-2-phenyl-4(1h)-quinolone
- SB47578
- CHEMBL440091
- 2-phenyl-1,2,3,4-tetrahydroquinolin-4-one
- 113567-29-6
- 16619-14-0
- 4(1H)-Quinolinone, 2,3-dihydro-2-phenyl-
- AKOS015840567
- SB47577
-
- MDL: MFCD08705990
- Inchi: InChI=1S/C15H13NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-9,14,16H,10H2/t14-/m1/s1
- Chave InChI: PUCZUBFZQVSURB-CQSZACIVSA-N
- SMILES: C1=CC=C(C=C1)[C@H]2CC(=O)C3=CC=CC=C3N2
Propriedades Computadas
- Massa Exacta: 223.10000
- Massa monoisotópica: 223.099714038g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 1
- Complexidade: 283
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.9
- Superfície polar topológica: 29.1Ų
Propriedades Experimentais
- Densidade: 1.156
- Ponto de ebulição: 410.1°Cat760mmHg
- Ponto de Flash: 169°C
- Índice de Refracção: 1.603
- PSA: 29.10000
- LogP: 3.56420
4(1H)-Quinolinone,2,3-dihydro-2-phenyl-, (2R)- Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Chemenu | CM228789-1g |
(R)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one |
113567-29-6 | 97% | 1g |
$1082 | 2021-08-04 | |
Alichem | A189009583-250mg |
(R)-2-Phenyl-2,3-dihydroquinolin-4(1h)-one |
113567-29-6 | 95% | 250mg |
$525.96 | 2023-09-04 | |
Chemenu | CM228789-1g |
(R)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one |
113567-29-6 | 97% | 1g |
$1313 | 2023-11-24 | |
Alichem | A189009583-1g |
(R)-2-Phenyl-2,3-dihydroquinolin-4(1h)-one |
113567-29-6 | 95% | 1g |
$1303.26 | 2023-09-04 |
4(1H)-Quinolinone,2,3-dihydro-2-phenyl-, (2R)- Literatura Relacionada
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
113567-29-6 (4(1H)-Quinolinone,2,3-dihydro-2-phenyl-, (2R)-) Produtos relacionados
- 1700341-18-9(1-2-(1-methyl-1H-pyrazol-4-yl)ethyl-1H-1,2,3-triazol-4-amine)
- 1803842-93-4(2-Bromo-5-ethylphenylpropanal)
- 87686-74-6(8-p-coumaroyl-harpagide)
- 2002493-17-4((2R)-2-(tert-butoxycarbonylamino)-3-(4-isoquinolyl)propanoic acid)
- 1823902-44-8(methyl 3-bromo-5-ethynylbenzoate)
- 60523-21-9(3,4-Pentadienoic acid,2-methyl-, ethyl ester)
- 1047654-49-8(4-(3-Methylphenyl)pyrrolidine-3-carboxylic acid)
- 130525-17-6(1,1'-(2-propenyloxy)methylenebis2,6-dimethyl-Benzene)
- 922129-81-5(N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide)
- 1392219-30-5(1-phenylbicyclo[2.1.1]hexan-5-one)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:113567-29-6)4(1H)-Quinolinone,2,3-dihydro-2-phenyl-, (2R)-

Pureza:99%/99%
Quantidade:1g/5g
Preço ($):213/522